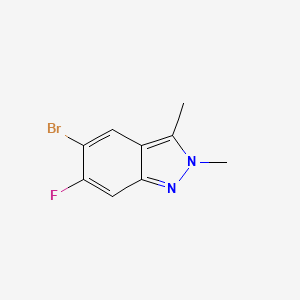

5-溴-6-氟-2,3-二甲基-2H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is a chemical compound with the molecular formula C9H8BrFN2 . It contains a total of 21 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Fluorine atom, and 1 Bromine atom .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is characterized by the presence of bromine, fluorine, and two methyl groups attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole are not specified in the retrieved data. For detailed information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .科学研究应用

Medicinal Chemistry

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole: is a compound of interest in medicinal chemistry due to its indazole core, a prevalent motif in pharmacologically active molecules. Indazoles are known for their wide range of medicinal applications, including roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . This specific derivative could be explored for its potential efficacy in these therapeutic areas, especially considering its unique substitution pattern which may confer novel biological activity.

Material Science

In the field of material science, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be utilized in the development of new organic materials. Its halogenated structure makes it a candidate for further functionalization through various organic reactions, potentially leading to materials with unique electronic or photonic properties .

Chemical Synthesis

This compound can serve as a building block in chemical synthesis. The presence of bromine and fluorine atoms makes it a versatile intermediate for cross-coupling reactions, which are pivotal in constructing complex organic molecules. Such reactions could be employed to synthesize a wide array of indazole derivatives with potential applications in drug development and other areas of organic chemistry .

Agriculture

In agriculture, derivatives of indazole have been investigated for their potential use as growth regulators or pesticides. While specific data on 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in this context is limited, its structural similarity to other bioactive indazoles suggests possible utility in developing new agrochemicals .

Environmental Science

The application of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in environmental science could be in the realm of pollutant degradation or as a tracer compound in environmental monitoring. Its distinct chemical signature allows for easy detection and monitoring in various environmental matrices .

Analytical Techniques

In analytical chemistry, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be used as a standard or reagent in chromatography and spectrometry. Its unique structure may provide specific interactions with analytes, aiding in the separation and identification of complex mixtures .

Biotechnology

Biotechnological applications might include the use of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in enzyme inhibition studies or as a molecular probe to study biological pathways. The indazole ring system is a common feature in molecules that interact with enzymes and receptors, making it a valuable tool for probing biological systems .

Industrial Applications

Industrially, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be used in the synthesis of dyes, pigments, or other industrial chemicals. Its halogen atoms are reactive sites that can undergo various chemical transformations, leading to a wide range of industrial products .

安全和危害

未来方向

The future directions in the research and development of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole and similar compounds could involve the exploration of their potential medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be another area of focus .

属性

IUPAC Name |

5-bromo-6-fluoro-2,3-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMZJPTZUFZVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1C)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)

![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2865692.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2865693.png)

![3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2865697.png)

![[3-(Piperidin-2-yl)phenyl]methanol](/img/structure/B2865700.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)